Journal Name:npj Science of Food
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IF:0
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npj Science of Food ( IF 0 ) Pub Date: 2023-06-01 , DOI:
10.1111/jtxs.12776
The present study aimed to investigate the potential of big data mining technology in conjunction with rapid sensory evaluation methods for the swift screening of sensory attributes of three kinds of frozen mackerel. Specifically, two rapid sensory evaluation methods, namely ideal profile method (IPM) and check-all-that-apply (CATA), were implemented and compared with the conventional descriptive analysis method. The results revealed that eight sensory attributes based on consumer network evaluations demonstrated significant consistency during the training process (p < .05). Notably, the application of web-based sensory attributes yielded highly comparable results between IPM and traditional descriptive analysis (0.915). Moreover, the results of the IPM preference map were in closer agreement with those of traditional descriptive analysis. While traditional sensory evaluation boasts high accuracy and a greater ability to detect nuances, the evolution of sensory evaluation technology has shifted its focus toward consumers. Rapid sensory evaluation analysis technology supports the collection of information directly from consumers, even by untrained or semi-trained groups, thereby presenting broad prospects for product qualitative analysis.
npj Science of Food ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1111/jtxs.12765
With the aggravation of the global aging process, more and more elderly people are facing the problem of dysphagia. The advantages of three-dimensional (3D) printing in making chewy food are increasingly prominent. In this study, the two-nozzle 3D printer was used to explore the effects of different proportions of buckwheat flour, printing filling ratio, microwave power, and time on the quality of bean-paste buns. The results showed that the bean paste filling containing 6% buckwheat flour had the best antioxidant and sensory properties. When the filling ratio was 21.6%, the microwave power was 560 W, and the time was 4 min, the obtained sample was the most satisfactory. Compared with the microwave-treated and steamed traditional samples, the chewiness of the samples was reduced by 52.43% and 15.14%, respectively, and the final product was easier to chew and swallow.
npj Science of Food ( IF 0 ) Pub Date: 2023-05-22 , DOI:
10.1111/jtxs.12774
Gels combined with honey might generate new possibilities of textures in food development. This work explores the structural and functional properties of gelatin (5 g/100 g), pectin (1 g/100 g), and carrageenan (1 g/100 g) gels with different content of honey (0–50 g/100 g). Honey decreased the transparency of gels and made them more yellow-greenish; all of them were firm and uniform, especially at the highest honey content. The water holding capacity increased (63.30–97.90 g/100 g) and moisture content, water activity (0.987–0.884) and syneresis (36.03–1.30 g/100 g) decreased with the addition of honey. This ingredient modified mainly the textural parameters of gelatin (Hardness: 0.82–1.35 N) and carrageenan gels (Hardness: 2.46–2.81 N), whereas only the adhesiveness and the liquid like-behavior were increased in the pectin gels. Honey increased the solid behavior of gelatin gels (G': 54.64–173.37 Pa) but did not modify the rheological parameters of the carrageenan ones. Honey also had a smoothing effect on the microstructure of gels as observed in the scanning electron microscopy micrographs. This effect was also confirmed by the results of the gray level co-occurrence matrix and fractal model's analysis (fractal dimension: 1.797–1.527; lacunarity: 1.687–0.322). The principal component and cluster analysis classified samples by the hydrocolloid used, except the gelatin gel with the highest content of honey, which was differentiated as a separate group. Honey modified the texture, rheology, and microstructure of gels indicating that it is possible to generate new products to be used in other food matrices as texturizers.
npj Science of Food ( IF 0 ) Pub Date: 2023-07-03 , DOI:
10.1111/jtxs.12788
The viscoelastic properties of food materials will change significantly while drying is in progress, which greatly influences the food deformation caused by drying. This study aims to predict the viscoelastic mechanical behavior of Hami melon during drying using the fractional derivative model. To characterize the relaxation characteristics, based on the finite difference method, an improved Grünwald–Letnikov fractional stress relaxation model is proposed to derive an approximate discrete numerical solution of the relaxation modulus by applying the time fractional calculus. The Laplace transform method is used to verify the obtained results, and the equivalence of the two methods is proved. In addition, the stress relaxation tests prove that the fractional derivative model has a better prediction effect on the stress relaxation behavior of viscoelastic food than classical Zener model. The significant correlations between the fractional order and the stiffness coefficient and the moisture content is also studied. Which is negative correlation and positive correlation respectively.
npj Science of Food ( IF 0 ) Pub Date: 2023-05-03 , DOI:
10.1111/jtxs.12752
The events occurring before and during the merging of a model liquid food emulsion with saliva have been captured ex vivo using confocal microscopy. In the order of a few seconds, millimeter-sized drops of liquid food and saliva touch and are deformed; the two surfaces eventually collapse, resulting in the merging of the two phases, in a process reminiscent of emulsion droplets coalescing. The model droplets then surge into saliva. Based on this, two distinct stages can be distinguished for the insertion of a liquid food into the oral cavity: A first phase where two intact phases co-exist, and the individual viscosities and saliva–liquid food tribology should be important to texture perception; and a second stage, dominated by the rheological properties of the liquid food–saliva mixture. The importance of the surface properties of saliva and liquid food are highlighted, as they may influence the merging of the two phases.
npj Science of Food ( IF 0 ) Pub Date: 2022-10-21 , DOI:
10.1111/jtxs.12730
Starch noodles are gaining interest due to the massive popularity of gluten-free foods. Modified starch is generally used for noodle production due to the functional limitations of native starches. Raw materials, methods, key processing steps, additives, cooking, and textural properties determine the quality of starch noodles. The introduction of traditional, novel, and natural chemical additives used in starch noodles and their potential effects also impacts noodle quality. This review summarizes the current knowledge of the native and modified starch as raw materials and key processing steps for the production of starch noodles. Further, this article aimed to comprehensively collate some of the vital information published on the thermal, pasting, cooking, and textural properties of starch noodles. Technological, nutritional, and sensory challenges during the development of starch noodles are well discussed. Due to the increasing demands of consumers for safe food items with a long shelf life, the development of starch noodles and other convenience food products has increased. Also, the incorporation of modified starches overcomes the shortcomings of native starches, such as lack of viscosity and thickening power, retrogradation characteristics, or hydrophobicity. Starch can improve the stability of the dough structure but reduces the strength and resistance to deformation of the dough. Some technological, sensory, and nutritional challenges also impact the production process.
npj Science of Food ( IF 0 ) Pub Date: 2023-02-27 , DOI:
10.1111/jtxs.12747
In the past decade, the plant-based meat alternative industry has grown rapidly due to consumers' demand for environmental-friendly, nutritious, sustainable and humane choices. Consumers are not only concerned about the positive relationship between food consumption and health, they are also keen on the environmental sustainability. With such increased consumers' demand for meat alternatives, there is an urgent need for identification and modification of protein sources to imitate the functionality, textural, organoleptic and nutritional characteristics of traditional meat products. However, the plant proteins are not readily digestible and require more functionalization and modification are required. Proteins has to be modified to achieve high quality attributes such as solubility, gelling, emulsifying and foaming properties to make them more palatable and digestible. The protein source from the plant source in order to achieve the claims which needs more high protein digestibility and amino acid bioavailability. In order to achieve these newer emerging non-thermal technologies which can operate under mild temperature conditions can reach a balance between feasibility and reduced environmental impact maintaining the nutritional attributes and functional attributes of the proteins. This review article has discussed the mechanism of protein modification and advancements in the application of non-thermal technologies such as high pressure processing and pulsed electric field and emerging oxidation technologies (ultrasound, cold plasma, and ozone) on the structural modification of plant-based meat alternatives to improve, the techno-functional properties and palatability for successful food product development applications.
npj Science of Food ( IF 0 ) Pub Date: 2023-07-18 , DOI:
10.1111/jtxs.12789
Swallowing disorders, or dysphagia, affect a large part of the population due to factors such as degenerative diseases, medication side effects or simply age-related impairment of physiological oropharyngeal function. The management of dysphagia is mainly handles through texture-modified foods of progressively softer, smoother, moister textures, depending on the severity of the disorder. Rheological and physiological-related properties of boluses were determined for a group of five older persons (average age, 74) for a set of texture-modified foods: bread, cheese and tomato and the combination into a sandwich. The softest class was gel food, after which came a smooth timbale; both were compared to boluses of regular food. The subjects chewed until ready to swallow, at which point the bolus was expectorated and measured regarding saliva content, linear viscoelasticity and shear viscosity. The results were compared to those of a previously studied younger group (average age, 38). The general physiological status of the subjects was determined by hand and tongue strength, diadochokinesis and one-legged standing and showed that all subjects were as healthy and fit as the younger group. Age-related properties such as one-legged standing with closed eyes and salivary flow plus bolus saliva content were lower for the older group, but the average chews-until-swallow was surprisingly also lower. Consequently, bolus modulus and viscosity were higher than for the younger group. Overall, the intended texture modification was reflected in bolus rheological and physiological-related properties. Bolus modulus, viscosity, saliva content and chews-until-swallowed all decreased from regular food to timbale food to gel food.
npj Science of Food ( IF 0 ) Pub Date: 2023-02-15 , DOI:
10.1111/jtxs.12743
The objective of this study was to investigate the effect of pH-shifting on the textural and microstructural properties of mung bean starch (MBS)-flaxseed protein (FP) composite gels. Results showed that different pH-shifting treatments caused changes in hydrogen bond interactions and secondary structures in composite gels, leading to the formation of loose or compact gel networks. The pH 2-shifting modified protein and starch molecules with shorter chains tended to form smaller intermolecular aggregates, resulting in the formation of a looser gel network. For pH 12-shifting treatment, conformational change of FP caused the unfolding of protein and the exposure of more hydrophobic groups, which enhanced the hydrogen bond and hydrophobic interactions between polymers, contributing to the formation of a compact gel network. Furthermore, pH 12-shifting improved the water-holding capacity (WHC), storage modulus, and strength of gels, while pH 2-treated gels exhibited lower WHC, hardness, and gumminess due to the degradation of MBS and denaturation of FP caused by extreme acid condition. These findings suggest that pH-shifting can alter the gel properties of bi-polymeric starch-protein composite systems by affecting the secondary structures of proteins and the hydrogen bonding between the polymers, and provide a promising way for a wide application of FP in soft gel-type food production.
npj Science of Food ( IF 0 ) Pub Date: 2023-05-24 , DOI:
10.1111/jtxs.12777
Freeze-dried (FD) fruit and vegetable materials with a large amount of sugar are unstable. With the aim to understand the structure formation of FD products, the effects of fructose content on the texture and microstructure of FD matrix were investigated by using pectin–cellulose cryogel model. Cryogels containing fructose of 0–40% were produced using freeze-drying at three different primary drying temperatures of −40, −20, and 20°C. The resultant cryogels were characterized by texture profile analyzer, scanning electron microscope, and μCT. Results indicated that at drying temperature of −40°C, increasing fructose concentration promoted the hardness of the cryogels, and cryogels of 16% fructose obtained maximum hardness. Excessive fructose (≥20%) weakened the described hardness, while exhibiting stronger springiness and resilience. The microstructure showed that dense pores and increased wall thickness due to fructose aggregation were critical factors responsible for increased hardness. The porous structure as well as relatively large pore size were necessary for crispness, in addition, rigid pore wall with certain strength were also required. At the drying temperature of 20°C, large hetero-cavities dominated the microstructure of cryogels with 30% and 40% fructose, caused by melting inside during FD process. In this situation, lower Tm (−15.48 and −20.37°C) were responsible for cryogels’ melting In conclusion, if possible, regulating fructose content and state may enable the precision texture design of FD fruit and vegetable foods.
Supplementary Information
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